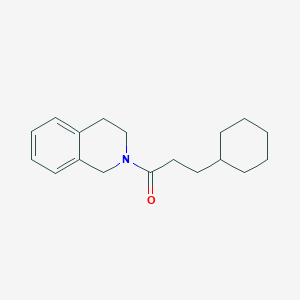![molecular formula C21H20N6O3 B11028195 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide](/img/structure/B11028195.png)
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide is a complex organic compound that features a benzimidazole ring fused to a phenylethyl group and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Phenylethyl Group: The benzimidazole derivative is then alkylated with a phenylethyl halide in the presence of a base such as potassium carbonate.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Final Coupling: The benzimidazole-phenylethyl derivative is coupled with the triazine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole-2-carboxylic acid, while reduction of the triazine ring may yield a dihydrotriazine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its benzimidazole moiety is known for its biological activity, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide could be explored for its potential therapeutic effects. Compounds containing benzimidazole and triazine rings have shown promise in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability, conductivity, or mechanical strength. It may also find applications in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide is likely multifaceted, involving interactions with various molecular targets. The benzimidazole ring can interact with DNA, proteins, and enzymes, potentially inhibiting their function. The triazine ring may enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole are well-known for their antiparasitic and anticancer activities.
Triazine Derivatives: Compounds such as atrazine and simazine are widely used as herbicides, while others are explored for their anticancer and antimicrobial properties.
Uniqueness
What sets N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide apart is its unique combination of benzimidazole and triazine rings, which may confer synergistic effects. This dual functionality could enhance its biological activity and broaden its range of applications compared to compounds containing only one of these moieties.
Properties
Molecular Formula |
C21H20N6O3 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide |
InChI |
InChI=1S/C21H20N6O3/c28-18(11-10-16-20(29)25-21(30)27-26-16)22-17(12-13-6-2-1-3-7-13)19-23-14-8-4-5-9-15(14)24-19/h1-9,17H,10-12H2,(H,22,28)(H,23,24)(H2,25,27,29,30) |
InChI Key |
FYAIHNAYWAEEEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCC4=NNC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028119.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028126.png)

![Ethyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11028135.png)
![3,3'-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11028140.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate](/img/structure/B11028143.png)
![Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11028144.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028146.png)
![4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B11028151.png)
![2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile](/img/structure/B11028160.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11028166.png)
![2,3-dimethyl-5-oxo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028169.png)
![3-{[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]sulfanyl}propanenitrile](/img/structure/B11028176.png)
![4-(4-fluorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11028183.png)
